8-epidiosbulbin E acetate

Description

Natural Occurrence and Botanical Context in Dioscorea bulbifera L.

8-epidiosbulbin E acetate (B1210297) is found in Dioscorea bulbifera L., a plant species belonging to the family Dioscoreaceae. Commonly known as the air potato or yam, this plant is native to tropical regions of Asia and sub-Saharan Africa and is utilized in traditional medicine systems in both India and China. The compound is specifically isolated from the bulbs of the plant. nih.gov

The presence and abundance of 8-epidiosbulbin E acetate in Dioscorea bulbifera can vary depending on the commercial source of the plant material. acs.org Bioassay-guided fractionation of aqueous methanolic extracts of the bulbs has led to the identification and isolation of this norditerpene. nih.gov

Chemical Classification as a Furanoid Diterpenoid Lactone

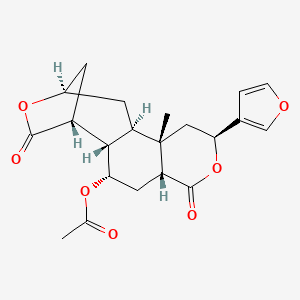

From a chemical standpoint, this compound is classified as a furanoid diterpenoid lactone. medchemexpress.com This classification provides insight into its molecular architecture. "Diterpenoid" indicates that it is derived from a 20-carbon precursor, a common characteristic of a large and diverse group of natural products. bic.ac.cn

The term "furanoid" points to the presence of a furan (B31954) ring within its structure. medchemexpress.com The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Additionally, the "lactone" designation reveals the existence of a cyclic ester. The structure of this compound is complex, featuring a tetracyclic system that includes the furan and lactone moieties. nih.gov Its molecular formula is C21H24O7. bic.ac.cn

The specific arrangement of these functional groups and the stereochemistry of the molecule contribute to its unique chemical properties. The systematic name for this compound is [(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15-,16-,17-,18+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSOIAQEKRDXRB-LKMUTLMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Structural Elucidation, and Biosynthetic Investigations

Extraction and Bioassay-Guided Fractionation Methodologies

The isolation of 8-epidiosbulbin E acetate (B1210297) from the bulbils of Dioscorea bulbifera typically employs a systematic extraction and fractionation process guided by bioassays. nih.govnih.gov The general methodology involves the following key steps:

Extraction: The initial step involves the extraction of the air-dried and pulverized bulbils of D. bulbifera with an aqueous methanolic solution. nih.govresearchgate.net This is followed by concentration under reduced pressure to yield a crude extract. nih.gov

Solvent Partitioning: The crude extract is then suspended in water and subjected to successive partitioning with organic solvents of increasing polarity, such as ethyl acetate and n-butanol. nih.gov This partitioning separates compounds based on their solubility characteristics.

Bioassay-Guided Fractionation: The resulting fractions are then tested for specific biological activities. For instance, in the search for compounds with plasmid-curing capabilities, fractions are evaluated for their ability to eliminate resistance plasmids from bacteria. nih.govnih.gov The most active fractions, often the ethyl acetate fraction, are selected for further purification. nih.govresearchgate.net

Chromatographic Purification: The bioactive fraction is subjected to column chromatography over silica (B1680970) gel. nih.govfrontiersin.org A gradient solvent system, commonly a mixture of hexane (B92381) and ethyl acetate with increasing polarity, is used to elute the compounds. nih.govfrontiersin.org This process yields several sub-fractions, which are monitored by techniques like thin-layer chromatography (TLC). nih.govfrontiersin.org The sub-fractions containing the compound of interest are then further purified, sometimes using preparative TLC, to yield pure 8-epidiosbulbin E acetate. frontiersin.org

Spectroscopic and Crystallographic Techniques for Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic analysis and X-ray crystallography. nih.govresearchgate.net These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

The compound is described as a colorless solid with a melting point of 222–224°C. researchgate.net Its molecular formula has been determined as C₂₁H₂₄O₇ based on mass spectrometry, which shows a molecular ion peak at m/z 388. researchgate.net

Spectroscopic Data:

Infrared (IR) spectroscopy indicates the presence of a furan (B31954) ring, a γ-lactone, and a δ-lactone. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and COSY, provides a detailed map of the carbon and proton skeleton. researchgate.netthaiscience.info

Table 1: Spectroscopic Data for this compound

| Technique | Key Findings | Reference |

|---|---|---|

| Mass Spectrometry | Molecular ion peak at m/z 388, corresponding to the molecular formula C₂₁H₂₄O₇. | researchgate.net |

| Infrared (IR) Spectroscopy | Presence of a furan ring (3020, 1610, 1505, 875 cm⁻¹), a γ-lactone (1781 cm⁻¹), and a δ-lactone (1732 cm⁻¹). | researchgate.netresearchgate.net |

| ¹H NMR Spectroscopy | Characteristic signals for a β-substituted furan ring and various methine and methylene (B1212753) protons. | researchgate.netthaiscience.info |

| ¹³C NMR Spectroscopy | 21 signals corresponding to all carbon atoms, including methine, methylene, and methyl carbons. | researchgate.net |

Crystallographic Data:

X-ray crystallographic analysis has been instrumental in unambiguously determining the conformation of this compound. nih.govresearchgate.netresearchgate.net The analysis revealed the presence of two molecules in the asymmetric unit, with their structure connected by intramolecular and intermolecular C-H···O interactions. researchgate.net The crystallographic data for this compound have been deposited at the Cambridge Crystallographic Data Centre under the deposition number CCDC 636304. researchgate.net

Considerations for Commercial Source-Dependent Occurrence

Research has indicated that the presence and abundance of this compound in Dioscorea bulbifera can be dependent on its commercial source. nih.govacs.org This variability highlights the importance of careful sourcing and chemical profiling of the plant material for both research and potential commercial applications. The differing chemical compositions between various sources could be attributed to genetic diversity, geographical location, and cultivation conditions.

Hypothesized Biosynthetic Pathways and Precursors

This compound is classified as a norditerpenoid, specifically a member of the clerodane diterpene family. nih.govkoreascience.kr The biosynthesis of terpenoids in plants is a complex process that follows well-established pathways. The generally accepted biogenetic isoprene (B109036) rule posits that naturally occurring terpenoids are derived from acyclic precursors. ethernet.edu.et

The biosynthesis of clerodane diterpenes is hypothesized to begin with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic decalin ring system of clerodanes is thought to proceed through a series of cyclization and rearrangement reactions. While the specific enzymes and intermediate steps leading to this compound have not been fully elucidated, the general pathway involves:

Cyclization of GGPP: The initial step is the enzyme-catalyzed cyclization of the linear GGPP molecule to form a bicyclic intermediate.

Oxidative Modifications: Subsequent steps involve a series of oxidative modifications, including hydroxylations, epoxidations, and the formation of lactone rings, which are characteristic features of the diosbulbin family of compounds.

Formation of the Furan Ring: The furan moiety is also formed through a series of enzymatic transformations of a precursor side chain.

The term "norditerpenoid" indicates that the carbon skeleton has lost one or more carbon atoms from the original C20 precursor. The biosynthetic pathway likely involves specific tailoring enzymes that are responsible for the unique structural features of this compound. ethernet.edu.et

Biological Activities and Associated Research Perspectives

Research on Plasmid-Curing Efficacy against Multidrug-Resistant Bacteria

Identified from the plant Dioscorea bulbifera L., 8-epidiosbulbin E acetate (B1210297) (EEA) has emerged as a novel agent with the ability to "cure" or eliminate plasmids from multidrug-resistant (MDR) bacteria. researchgate.netnih.gov Plasmids are extrachromosomal DNA molecules that often carry genes responsible for antibiotic resistance, and their transfer between bacteria is a primary driver of the spread of MDR infections. nih.govjapsonline.com The capacity of EEA to remove these resistance plasmids restores bacterial susceptibility to conventional antibiotics, presenting a promising strategy to counteract antimicrobial resistance. nih.govnih.gov

Research has demonstrated that 8-epidiosbulbin E acetate possesses broad-spectrum plasmid-curing activity. researchgate.netnih.govbiorbyt.com It has been shown to be effective against a variety of clinically significant multidrug-resistant bacterial isolates. researchgate.netfrontiersin.org The spectrum of targeted bacteria includes both Gram-positive and Gram-negative species, such as Enterococcus faecalis (including vancomycin-resistant enterococci or VRE), Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa. researchgate.netnih.govfrontiersin.orgekb.egjuniperpublishers.com

The compound's efficacy extends to the elimination of well-characterized reference plasmids, further validating its broad-spectrum activity. researchgate.netnih.gov

Table 1: Bacterial Strains and Plasmids Targeted by this compound

| Bacterial Species | Strain Type | Plasmid Cured | Citation |

|---|---|---|---|

| Enterococcus faecalis | Clinical Isolate (VRE) | R-plasmid | researchgate.netnih.govjuniperpublishers.com |

| Escherichia coli | Clinical Isolate | R-plasmid | researchgate.netnih.govnih.gov |

| Escherichia coli | Reference Strain | RP4 | nih.govfrontiersin.org |

| Shigella sonnei | Clinical Isolate | R-plasmid | researchgate.netnih.govnih.gov |

| Pseudomonas aeruginosa | Clinical Isolate | R-plasmid | researchgate.netnih.govjuniperpublishers.com |

| Pseudomonas aeruginosa | Reference Strain | RIP64 | nih.gov |

| Bacillus subtilis | Reference Strain | pUB110 | nih.govfrontiersin.org |

The efficiency of plasmid curing by this compound has been quantitatively assessed across different bacterial strains. For clinical isolates of Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa, the curing efficiency was found to be in the range of 12% to 48%. researchgate.netnih.govfrontiersin.orgfrontiersin.org Studies using reference plasmids demonstrated a curing efficiency ranging from 16% to 64%. nih.gov Some analyses have reported an average curing efficiency of 34% across various bacterial isolates. researchgate.netresearchgate.netresearchgate.net This activity was observed at concentrations of EEA ranging from 25–200 μg/mL. frontiersin.org

Table 2: Plasmid Curing Efficiency of this compound

| Strain Type | Curing Efficiency (%) | Citation |

|---|---|---|

| Clinical Isolates (E. faecalis, E. coli, S. sonnei, P. aeruginosa) | 12–48% | researchgate.netnih.govfrontiersin.org |

| Reference Plasmids (pUB110, RP4, RIP64, R136) | 16–64% | nih.gov |

A significant consequence of the plasmid-curing activity of this compound is the reversal of antibiotic resistance patterns in MDR bacteria. researchgate.netnih.gov By eliminating the resistance-conferring plasmids, the compound effectively re-sensitizes the bacteria to antibiotics to which they were previously resistant. researchgate.net This restoration of susceptibility is demonstrated by a decrease in the Minimal Inhibitory Concentration (MIC) of various antibiotics against the cured bacterial strains. researchgate.netnih.govnih.gov This effect makes subsequent antibiotic treatment more effective, highlighting the potential of EEA as an adjuvant therapy to be used in combination with existing antibiotics. nih.govnih.gov

Quantitative Assessment of Plasmid Elimination Efficiency

Investigation of Modulatory Effects on HIV-1 Integrase Activity

While this compound is derived from Dioscorea bulbifera, a plant known to contain various bioactive molecules, research specifically linking EEA to the modulation of HIV-1 integrase activity is not prominent in the reviewed literature. nih.gov Studies on the bulbils of Dioscorea bulbifera have identified other compounds, such as the flavonoid Myricetin, as potent inhibitors of HIV-1 integrase. juniperpublishers.comscispace.com Other constituents like quercetin (B1663063) and (+)-catechin have also been noted for their anti-HIV-1 integrase properties. researchgate.net Although EEA is a major component of the plant, the anti-HIV-1 integrase activity is currently attributed to these other phytochemicals. juniperpublishers.comscispace.comresearchgate.netjst.go.jp

Research on this compound as a Lead Compound for Drug Discovery

The characteristics of this compound make it a subject of interest as a potential lead compound for drug discovery programs. researchgate.netnih.gov Its ability to counteract antibiotic resistance through plasmid curing is a key attribute. researchgate.net Furthermore, initial assessments of its safety profile at the cellular level have provided encouraging results. nih.gov

To evaluate its potential as a therapeutic scaffold, this compound was tested for cytotoxicity against a range of human cancer cell lines. researchgate.netnih.gov The compound did not exhibit any cytotoxic effects against MCF-7 (breast cancer), SiHa (cervical cancer), and A431 (epidermal carcinoma) cell lines. researchgate.netnih.govfrontiersin.org This lack of cytotoxicity in these specific cell lines suggests a favorable profile for a lead compound, indicating that it may not be broadly toxic to mammalian cells. nih.govfrontiersin.org However, other studies have reported that EEA can induce time- and dose-dependent liver injury in mice, a factor that requires careful consideration in its development as a drug candidate. medchemexpress.comresearchgate.netchemsrc.com

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Cell Type | Result | Citation |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | No cytotoxicity observed | researchgate.netnih.govfrontiersin.org |

| SiHa | Human Cervical Cancer | No cytotoxicity observed | researchgate.netnih.govfrontiersin.org |

| A431 | Human Epidermal Carcinoma | No cytotoxicity observed | researchgate.netnih.govfrontiersin.org |

Implications for Non-Oncological Drug Discovery Initiatives

The norditerpenoid this compound, a compound isolated from the bulbils of Dioscorea bulbifera L., has garnered scientific interest for its potential applications in non-cancer-related therapeutic areas. nih.govnih.gov Research has primarily focused on its unique ability to combat antimicrobial resistance, with additional studies exploring its anti-inflammatory and antiviral properties. These findings suggest that this compound could serve as a lead compound in the development of new drugs for infectious diseases and inflammatory conditions. A notable aspect of its profile is the absence of cytotoxicity against several human cell lines, which enhances its potential for further drug discovery programs. nih.govrsb.gov.rwhilarispublisher.com

One of the most significant biological activities of this compound is its function as a plasmid-curing agent. abmole.com Plasmids are small, extrachromosomal DNA molecules within bacteria that can carry genes for antibiotic resistance (R-plasmids). The spread of these R-plasmids among pathogenic bacteria is a primary driver of multidrug resistance (MDR), a major global health threat. researchgate.net this compound has demonstrated the ability to eliminate these R-plasmids from a variety of MDR bacteria. nih.govfrontiersin.org This action effectively reverses the bacteria's resistance to conventional antibiotics, restoring their susceptibility. nih.govresearchgate.net

Bioassay-guided fractionation of extracts from Dioscorea bulbifera identified this compound as the active compound responsible for this plasmid-curing effect. nih.govresearchgate.net Studies have shown its efficacy against clinical isolates of several pathogenic bacteria, including Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa. nih.govfrontiersin.orgscispace.com By removing the resistance plasmids, the compound leads to a significant decrease in the minimal inhibitory concentration (MIC) of standard antibiotics, thereby making existing treatments effective once again. nih.govresearchgate.net This novel mechanism of action presents a promising strategy to combat the growing challenge of antibiotic-resistant infections. researchgate.net

Beyond its well-documented effects on bacterial resistance, preliminary research has indicated other potential therapeutic applications for this compound. Studies have investigated its anti-inflammatory effects, a property often explored for compounds isolated from Dioscorea species. nih.govpatsnap.com One study evaluated its impact on nitric oxide (NO) production in RAW264.7 macrophage cells, a common in vitro model for assessing anti-inflammatory potential. nih.gov

Furthermore, the compound has been identified as a moderate inhibitor of the HIV-1 integrase enzyme. thaiscience.info This enzyme is crucial for the replication cycle of the human immunodeficiency virus (HIV) by integrating the viral DNA into the host cell's genome. The inhibition of this enzyme is a key strategy in antiretroviral therapy. The discovery of this compound's activity against HIV-1 integrase suggests it could be a scaffold for the development of new antiviral agents. thaiscience.info

The exploration of this compound in non-oncological fields is supported by findings that it does not exhibit cytotoxicity against a range of human cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and A431 (epidermal carcinoma). nih.govrsb.gov.rw This lack of general toxicity is a critical attribute for a potential drug candidate, suggesting a favorable therapeutic window and paving the way for its development in treating non-cancerous conditions. hilarispublisher.comresearchgate.net

Interactive Data Table: Non-Oncological Biological Activities of this compound

| Biological Activity | Research Finding | Affected Organisms/Targets | Reference |

| Plasmid-Curing | Exhibits broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria. | Enterococcus faecalis, Escherichia coli, Shigella sonnei, Pseudomonas aeruginosa, Bacillus subtilis, Salmonella typhi | nih.govfrontiersin.orgscispace.com |

| Antibiotic Resistance Reversal | Cures antibiotic resistance plasmids (R-plasmids) with an efficiency of 12-48% in clinical isolates and 16-64% for reference plasmids, lowering the Minimum Inhibitory Concentration (MIC) of antibiotics. | Vancomycin-resistant enterococci (VRE) and other MDR bacteria. | nih.govjuniperpublishers.com |

| Anti-HIV Activity | Exhibits moderate inhibitory effects on HIV-1 integrase, with an IC50 value of 70.39 µM. | Human Immunodeficiency Virus 1 (HIV-1) Integrase Enzyme | thaiscience.info |

| Anti-inflammatory Activity | Investigated for its potential to inhibit nitric oxide (NO) production. | RAW264.7 macrophage cells | nih.govpatsnap.com |

| Lack of Cytotoxicity | Did not show cytotoxicity against a broad range of human cancer cell lines. | MCF-7 (breast), SiHa (cervical), A431 (epidermal) | nih.govrsb.gov.rwhilarispublisher.comresearchgate.net |

Metabolic Activation and Mechanistic Toxicology of 8 Epidiosbulbin E Acetate

Role of Cytochromes P450 in Biotransformation

The hepatotoxicity of 8-epidiosbulbin E acetate (B1210297) is not caused by the compound itself but rather by its metabolic activation into a reactive intermediate. acs.org This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The furan (B31954) moiety of EEA is essential for its toxicity, as studies have shown that saturation of this ring to a tetrahydrofuran (B95107) derivative eliminates its hepatotoxic effects. acs.orgacs.org

Identification of Specific Cytochrome P450 Isoenzymes Involved (e.g., CYP3A4)

Research has pinpointed cytochrome P450 3A4 (CYP3A4) as the primary isoenzyme responsible for the metabolic activation of 8-epidiosbulbin E acetate. nih.govacs.orgbic.ac.cnbic.ac.cn Studies using ketoconazole (B1673606), a known inhibitor of CYP3A4, demonstrated a significant reduction in the formation of the reactive metabolite of EEA. nih.govacs.org This inhibition of metabolism also prevented the development of liver injury in animal models, further solidifying the crucial role of CYP3A4 in initiating the toxic cascade. nih.govacs.org

Formation of Reactive Electrophilic Intermediates (e.g., cis-enedial) from the Furan Moiety

The metabolism of the furan ring of this compound by CYP3A4 leads to the formation of a highly reactive electrophilic intermediate, specifically a cis-enedial. nih.govnih.govresearchgate.net This intermediate is the result of the oxidation of the furan moiety. nih.govacs.org The formation of this reactive species has been confirmed both in vitro using microsomal incubations and in vivo through the detection of its downstream metabolites. nih.govacs.org The electrophilic nature of the cis-enedial makes it prone to react with various nucleophilic biomolecules within the cell, a key step in its mechanism of toxicity. researchgate.netnih.gov

Covalent Adduction to Biomacromolecules

The reactive cis-enedial intermediate generated from the metabolic activation of this compound readily forms covalent adducts with essential biological macromolecules, including proteins and biologic amines. tandfonline.comresearchgate.net This adduction is a critical event in the manifestation of EEA-induced hepatotoxicity.

Protein Adduct Formation on Amino Acid Residues (e.g., Lysine (B10760008), Asparagine, Glutamine)

The electrophilic cis-enedial intermediate has been shown to react with the nucleophilic side chains of specific amino acid residues in proteins. Initially, research identified that the primary amine group of lysine residues was a target, leading to the formation of pyrroline (B1223166) derivatives. nih.govacs.org

More recent and unexpected findings have revealed that the amide groups of asparagine and glutamine residues also participate in covalent binding with the reactive metabolite of EEA. nih.govacs.org This reaction with asparagine and glutamine also results in the formation of pyrroline structures. nih.gov The extent of this protein modification has been observed to increase in a dose-dependent manner. nih.govacs.org

Table 1: Amino Acid Residues Targeted by the Reactive Metabolite of this compound

| Amino Acid Residue | Type of Adduction | Resulting Structure |

| Lysine | Reaction with primary amine | Pyrroline derivative nih.gov |

| Asparagine | Reaction with amide group | Pyrroline nih.govacs.org |

| Glutamine | Reaction with amide group | Pyrroline nih.govacs.org |

Adduction with Biologic Amines (e.g., Spermidine (B129725), Spermine, Putrescine, Ornithine)

In addition to protein adduction, the reactive intermediate of this compound also forms adducts with various biologic amines. nih.gov These small, polycationic molecules are crucial for numerous cellular processes. In vitro studies using cultured mouse primary hepatocytes have detected the formation of adducts with spermidine, spermine, putrescine, and ornithine following exposure to EEA. nih.gov In vivo, spermidine adducts have been identified in the bile of mice administered the compound. nih.gov The depletion of these vital biologic amines through adduction can disrupt cellular homeostasis and contribute to cytotoxicity. nih.gov

Table 2: Biologic Amines Forming Adducts with the Reactive Metabolite of this compound

| Biologic Amine | Detected In Vitro | Detected In Vivo (Bile) |

| Spermidine | Yes nih.gov | Yes nih.gov |

| Spermine | Yes nih.gov | No |

| Putrescine | Yes nih.gov | No |

| Ornithine | Yes nih.gov | No |

Molecular and Cellular Mechanisms of Induced Hepatic Injury

The cascade of events initiated by the metabolic activation of this compound culminates in hepatic injury through a combination of molecular and cellular mechanisms. The covalent binding of the reactive cis-enedial intermediate to proteins can lead to the formation of protein adducts, which can impair protein function and trigger cellular stress responses. researchgate.net The modification of critical proteins involved in cellular processes can disrupt mitochondrial function, calcium homeostasis, and other vital pathways.

Furthermore, the depletion of glutathione (B108866), a key cellular antioxidant, through the formation of glutathione conjugates with the reactive metabolite, can lead to a state of oxidative stress. nih.govacs.org This is supported by findings that pretreatment with buthionine sulfoximine (B86345), a glutathione-depleting agent, exacerbates EEA-induced hepatotoxicity. nih.govacs.org

Integrated transcriptomic and metabolomic studies have revealed that exposure to EEA leads to significant alterations in gene expression and metabolite profiles in the liver. nih.gov Notably, these studies have highlighted the aberrant regulation of bile acid metabolism and taurine (B1682933) and hypotaurine (B1206854) metabolism as key contributors to the observed hepatotoxicity. nih.gov The imbalance in bile acid metabolism, in particular, appears to play a pivotal role in the cellular damage triggered by EEA. nih.gov Additionally, EEA has been shown to induce DNA damage in cultured mouse primary hepatocytes. researchgate.net

Aberrant Regulation of Bile Acid Metabolism

A crucial factor in the hepatotoxicity induced by this compound is the significant dysregulation of bile acid metabolism. nih.govbic.ac.cn Studies have demonstrated that an imbalance in this metabolic pathway is a key part of the liver's response to EEA-triggered damage. nih.govbic.ac.cn

Integrated metabolomic and proteomic analyses of rats exposed to Dioscorea bulbifera rhizome, which contains EEA, identified primary bile acid biosynthesis as one of the most significantly disturbed pathways. researchgate.net This disruption leads to alterations in the levels of various bile acids. Specifically, the levels of several taurine-conjugated bile acids, including taurodeoxycholic acid, taurochenodeoxycholic acid, taurolithocholic acid, and tauroursodeoxycholic acid, were found to be significantly changed. researchgate.net

The molecular mechanism underlying this disruption involves key regulatory proteins. Pathway analysis has pointed to the activation of the farnesoid X receptor (FXR), a critical regulator of bile acid homeostasis. researchgate.net This is associated with the downregulation of the hepatic heterodimer partner (SHP) and an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. researchgate.net The bile salt export pump (Bsep) and the multidrug resistance-associated protein 2 (Abcc2), both essential for transporting bile acids out of hepatocytes, were also identified as being affected. researchgate.net

Table 1: Altered Bile Acids and Proteins in EEA-Related Hepatotoxicity

| Molecule Type | Name | Observed Change |

| Bile Acid | Taurodeoxycholic acid | Altered |

| Bile Acid | Taurochenodeoxycholic acid | Altered |

| Bile Acid | Tauroursodeoxycholic acid | Altered |

| Bile Acid | Taurolithocholic acid | Altered |

| Protein | Farnesoid X receptor (FXR) | Activated |

| Protein | Cholesterol 7α-hydroxylase (CYP7A1) | Upregulated |

| Protein | Bile salt export pump (Bsep) | Altered |

| Protein | Multidrug resistance-associated protein 2 (Abcc2) | Altered |

Alterations in Taurine and Hypotaurine Metabolism

Alongside bile acid dysregulation, the metabolic pathway for taurine and hypotaurine is another primary system adversely affected by this compound. nih.govcolab.ws Integrated analyses have consistently identified this pathway as being significantly perturbed following exposure to EEA-containing extracts. nih.govresearchgate.net

Taurine is a highly abundant amino acid in the liver that plays a role in conjugation of bile acids and has protective functions against oxidative stress. dntb.gov.ua The disruption of its metabolism is therefore a significant event in cellular toxicology. Research has identified specific changes in the levels of key metabolites and enzymes within this pathway. Both taurine and its precursor, hypotaurine, were found to be significantly altered in rats with hepatotoxicity induced by Dioscorea bulbifera rhizome. researchgate.net Furthermore, the enzyme cysteine-sulfinate decarboxylase (Csad), which is involved in the synthesis of taurine, was also identified as a protein affected by the toxicity. researchgate.net

Table 2: Key Molecules Affected in Taurine and Hypotaurine Metabolism

| Molecule | Type | Role |

| Taurine | Amino Acid / Metabolite | Bile acid conjugation, antioxidant |

| Hypotaurine | Metabolite | Precursor to taurine |

| Cysteine-sulfinate decarboxylase (Csad) | Enzyme | Catalyzes a key step in taurine synthesis |

Mechanism-Based Inactivation of Cytochrome P450 Enzymes

The hepatotoxicity of this compound is fundamentally dependent on its metabolic activation, a process mediated by cytochrome P450 (CYP) enzymes. nih.govrsc.org The parent compound, EEA, is not directly toxic; its furan ring must be oxidized by CYPs to generate a reactive electrophilic intermediate. nih.govacs.org This reactive metabolite is the ultimate cause of the observed liver injury. acs.org

Studies have shown that the CYP3A subfamily is the main enzyme group responsible for this metabolic activation. researchgate.net The oxidation of the furan moiety on EEA by CYP3A leads to the formation of a highly reactive cis-enedial intermediate. researchgate.net This electrophilic species can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and dysfunction. researchgate.netfrontiersin.org This process is a classic example of mechanism-based inactivation, where the enzyme metabolizes a substrate into a product that then irreversibly inhibits the enzyme or other cellular components. sci-hub.se

The critical role of CYP-mediated activation has been confirmed through inhibitor studies. Pre-treatment of mice with ketoconazole, a known inhibitor of CYP enzymes, prevented the development of EEA-induced liver injury. nih.govacs.org This pre-treatment led to a significant increase in the plasma concentration and area under the curve (AUC) of the unmetabolized EEA, confirming that blocking its metabolism prevents the toxicity. nih.govacs.org Conversely, depleting glutathione, a key molecule for detoxifying reactive electrophiles, with buthionine sulfoximine exacerbated the liver damage caused by EEA. nih.govacs.org Further evidence comes from the synthesis of a modified version of the compound, tetrahydro-EEA, where the furan ring was hydrogenated. This modified compound, which cannot be activated in the same way, did not cause any liver injury in animals. nih.govacs.org

Advanced Analytical and Research Methodologies

Chromatographic and Mass Spectrometric Techniques for Metabolite Profiling and Characterization

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of 8-epidiosbulbin E acetate (B1210297) and other related compounds in complex biological matrices. tandfonline.comfigshare.com These techniques offer high sensitivity and selectivity, allowing for the identification and quantification of metabolites even at low concentrations.

In phytochemical profiling of Dioscorea bulbifera bulbils, LC-MS has been instrumental in annotating numerous compounds, including 8-epidiosbulbin E acetate. tandfonline.comfigshare.com For instance, in one study, chemical profiling of an ethyl acetate fraction of D. bulbifera was performed using a Shimadzu LCMS 2020 system. tandfonline.comtandfonline.com The analysis identified this compound at a retention time of 23.964 minutes, with a molecular ion [M+H]⁺ at m/z 388.05 and a sodium adduct [M+Na]⁺ at m/z 411.391. tandfonline.com The mobile phase typically consists of a gradient of formic acid in water and methanol (B129727) or acetonitrile, which facilitates the separation of various components before they enter the mass spectrometer for detection. tandfonline.comtandfonline.comrsc.org

Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides even higher resolution and mass accuracy, which is critical for the characterization of novel metabolites. rsc.orgnih.govnih.gov This technique has been employed to study the metabolism of various diterpenoid lactones from Dioscorea bulbifera tubers in zebrafish, providing insights into their biotransformation pathways. rsc.orgnih.gov The fragmentation patterns observed in the MS/MS spectra are key to elucidating the structure of the metabolites. nih.gov For instance, the presence of a fragment ion at m/z 69 is characteristic of the furan (B31954) ring present in many diosbulbins. nih.gov

Metabolic activation studies of this compound have also heavily relied on LC-MS/MS. acs.org These studies have identified several metabolites (M1–M6) generated from microsomal incubations, as well as adducts formed with biological molecules like glutathione (B108866), N-acetyl lysine (B10760008), and various biologic amines. acs.orgnih.gov The detection of these adducts often requires specialized sample preparation and labeling techniques to enhance their detection by LC-MS/MS. nih.gov

Table 1: LC-MS Parameters for the Analysis of this compound

| Parameter | Value | Reference |

| Chromatography System | Shimadzu LC 20AD, Agilent 1290 UPLC | tandfonline.comtandfonline.com, rsc.org |

| Column | Agilent Zorbax SB-C18 (4.6 mm i.d. × 50 mm, 1.8 μm) | rsc.org |

| Mobile Phase A | 0.1% or 0.2% Formic Acid in Water | tandfonline.comtandfonline.comrsc.org |

| Mobile Phase B | Methanol or Acetonitrile | tandfonline.comtandfonline.comrsc.org |

| Flow Rate | 0.4 mL/min | tandfonline.comtandfonline.comrsc.org |

| Column Temperature | 30°C or 40°C | tandfonline.comtandfonline.comrsc.org |

| Mass Spectrometer | Shimadzu LCMS 2020, Agilent 6545 QTOF-MS | tandfonline.comtandfonline.com, rsc.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | tandfonline.comtandfonline.com |

Integrated Omics Approaches in Mechanistic Studies

To gain a deeper understanding of the biological effects and mechanisms of action of this compound, researchers have turned to integrated "omics" approaches, such as metabolomics and transcriptomics. nih.govresearchgate.net These systems-level analyses provide a global view of the changes occurring within an organism or cell upon exposure to the compound.

A study investigating the hepatotoxicity of this compound in mice utilized an integrated transcriptomic and metabolomic approach. nih.govresearchgate.net The results revealed significant alterations in the abundance of 7,131 genes and 42 metabolites in the liver, and 43 metabolites in the serum. nih.gov This comprehensive data indicated that this compound primarily induces damage to hepatic cells by dysregulating multiple systems, with bile acid metabolism and taurine (B1682933) and hypotaurine (B1206854) metabolism being particularly affected. nih.gov

Metabolomic profiling of different Dioscorea species and their various parts has also been conducted to identify bioactive compounds and understand their metabolic pathways. nih.govlublin.pl Techniques like gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) and UHPLC-LTQ-Orbitrap-MS/MS are used for untargeted metabolite profiling. nih.gov These studies have shown that the metabolic profiles can vary significantly based on the species, harvest time, and plant part, highlighting the complexity of the plant's biochemistry. nih.gov

The integration of metabolomic and proteomic data has also been employed to unravel the molecular mechanisms underlying the effects of extracts from Dioscorea bulbifera. researchgate.net By correlating changes in protein expression with alterations in metabolite levels, researchers can construct gene-metabolite functional enrichment pathways to better understand the compound's biological impact. researchgate.net

Chemical Synthesis Approaches for Metabolite Identification and Analog Generation

Chemical synthesis plays a crucial role in confirming the structure of metabolites identified through analytical techniques and in generating novel analogs for further study. acs.org The synthesis of proposed metabolites provides authentic standards for comparison, which is essential for unambiguous identification.

In the study of this compound metabolism, chemical synthesis was used to prepare its metabolites. acs.org For example, this compound was treated with dimethyldioxirane (B1199080) (DMDO) to produce an oxidized intermediate. acs.org This intermediate was then reacted with glutathione (GSH) and N-acetyl lysine (NAL) to generate the corresponding adducts, which were then compared with the metabolites observed in microsomal incubations. acs.org

The synthesis of analogs of this compound and other diosbulbins is also a key strategy for exploring their structure-activity relationships. By systematically modifying the chemical structure, researchers can identify the key functional groups responsible for the compound's biological activity.

Structure-Activity Relationship Studies through Derivatization and Analog Evaluation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. These studies often involve the synthesis of a series of derivatives and analogs, which are then evaluated in various biological assays.

The furan ring in this compound has been identified as a key structural feature for its metabolic activation and subsequent toxicity. nih.govfrontiersin.org Cytochrome P450 enzymes, particularly CYP3A4, metabolize the furan ring to a reactive cis-enedial intermediate. nih.govsci-hub.se This electrophilic metabolite can then form covalent adducts with nucleophilic residues in proteins, such as lysine, asparagine, and glutamine, as well as with other biological amines like spermidine (B129725). nih.govacs.org

Derivatization of the parent compound can alter its metabolic fate and biological activity. For example, modifications to the furan ring or other parts of the molecule could potentially reduce its metabolic activation and toxicity while retaining or enhancing its desired therapeutic effects. The evaluation of these analogs in cytotoxicity assays and other biological tests helps to build a comprehensive SAR profile. For instance, studies have shown that exposure of hepatocytes to this compound results in concentration-dependent cytotoxicity. nih.gov

Preclinical Research Models for Biological and Toxicological Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are crucial for isolating and studying specific cellular and molecular mechanisms without the complexities of a whole organism. For 8-epidiosbulbin E acetate (B1210297), these studies have primarily focused on its metabolic activation, which is believed to be a key driver of its toxicity. nih.govacs.org

Microsomal Incubations: Liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of cytochrome P450 (CYP450) enzymes, are a standard in vitro tool for studying drug metabolism.

Metabolic Activation: Studies using microsomal incubations have demonstrated that 8-epidiosbulbin E acetate requires metabolic activation by CYP450 enzymes to exert its toxic effects. nih.govacs.org Specifically, the CYP3A4 enzyme is primarily responsible for metabolizing the furan (B31954) ring of EEA. nih.govtandfonline.com This process generates a highly reactive electrophilic intermediate, a cis-enedial derivative. nih.govtandfonline.com

Metabolite Identification: When EEA is incubated with liver microsomes in the presence of trapping agents like N-acetyl lysine (B10760008) (NAL) and glutathione (B108866) (GSH), several metabolites can be identified. nih.govacs.org Research has successfully detected six such metabolites (M1-M6), which were characterized as pyrrole (B145914) and pyrrolinone derivatives, formed through the interaction of the reactive intermediate with these nucleophilic molecules. nih.govacs.org The formation of these adducts provides strong evidence for the generation of the reactive cis-enedial intermediate both in vitro and in vivo. nih.gov

Inhibition Studies: The role of CYP3A4 in this bioactivation was further confirmed in studies using ketoconazole (B1673606), a selective inhibitor of CYP3A. tandfonline.comnih.gov Ketoconazole was found to inhibit the microsomal production of the cis-enedial intermediate, thereby preventing the subsequent toxic effects. nih.govtandfonline.com

Primary Hepatocytes: Cultured primary hepatocytes provide a model that closely mimics the function of the liver in a living organism.

Hepatotoxicity and DNA Damage: In studies using cultured mouse primary hepatocytes, exposure to this compound was shown to induce significant DNA damage. researchgate.net This included observations of DNA fragmentation, an increase in tail DNA and olive tail moment (markers of DNA breaks), phosphorylation of H2AX (a response to DNA double-strand breaks), and activation of PARP-1, an enzyme involved in DNA repair. researchgate.net

The table below summarizes the key findings from in vitro studies on this compound.

Table 1: Summary of In Vitro Research Findings for this compound| Model System | Key Findings | References |

|---|---|---|

| Liver Microsomes | Metabolic activation of the furan ring by CYP450 enzymes, primarily CYP3A4. | nih.gov, tandfonline.com |

| Generation of a reactive cis-enedial electrophilic intermediate. | nih.gov | |

| Formation of six pyrrole and pyrrolinone metabolites (M1-M6) in the presence of GSH and NAL. | nih.gov, acs.org | |

| Inhibition of metabolic activation by the CYP3A inhibitor, ketoconazole. | nih.gov, tandfonline.com | |

| Primary Hepatocytes | Induction of DNA damage, including fragmentation and double-strand breaks. | researchgate.net |

| Activation of DNA damage response pathways (H2AX phosphorylation, PARP-1 activation). | researchgate.net |

In Vivo Animal Models for Biological Activity and Metabolic Studies

Mice Models: Mice are frequently used to study the hepatotoxicity of this compound.

Hepatotoxicity: Administration of EEA to mice has been shown to induce time- and dose-dependent liver injury. nih.govmedchemexpress.com Histopathological analysis of the liver in these mice revealed local spotty necrosis and the infiltration of inflammatory cells. tandfonline.com

Role of Metabolism: The critical role of metabolic activation observed in vitro was confirmed in mice. Pretreatment of mice with the CYP3A inhibitor ketoconazole prevented the development of EEA-induced liver injury. nih.gov Conversely, depleting glutathione with buthionine sulfoximine (B86345) exacerbated the hepatotoxicity. nih.gov Furthermore, a synthetic version of the compound, tetrahydro-EEA, in which the furan ring is saturated and cannot be metabolically activated in the same way, did not cause any observable liver injury in mice at similar doses. nih.gov These results strongly indicate that the parent compound, EEA, is not directly toxic, but its CYP450-mediated metabolite is responsible for the liver injury. nih.gov

Metabolomics and Transcriptomics: An integrated metabolomic and transcriptomic analysis in mice exposed to EEA revealed widespread changes in the liver. The abundance of 7,131 genes and 42 liver metabolites were altered. nih.gov These changes pointed towards a significant disruption of multiple systems, with bile acid metabolism and taurine (B1682933)/hypotaurine (B1206854) metabolism being primarily affected. nih.gov

Medaka Fish Embryos for Developmental Effects: The Medaka fish (Oryzias latipes) embryo is a well-established model for studying the developmental toxicity of chemical compounds.

Developmental Anomalies: Studies on the related compound 8-epidiosbulbin E (the non-acetylated form) in Medaka embryos revealed significant toxicological effects. nih.gov Embryos exposed to the compound showed developmental abnormalities in several critical organ systems, including the central nervous system, liver, muscle, and intestine. nih.govresearchgate.net These findings highlight the potential of these furanoid diterpenes to interfere with normal embryonic development. nih.gov

The table below summarizes the key findings from in vivo studies on this compound.

Table 2: Summary of In Vivo Research Findings for this compound| Model System | Key Findings | References |

|---|---|---|

| Mice | Induces time- and dose-dependent liver injury, characterized by necrosis and inflammation. | medchemexpress.com, tandfonline.com, nih.gov |

| Hepatotoxicity is dependent on metabolic activation by CYP450 enzymes. | nih.gov | |

| Alteration of thousands of genes and dozens of metabolites, primarily affecting bile acid metabolism. | nih.gov | |

| Medaka Fish Embryos | The related compound, 8-epidiosbulbin E, causes developmental anomalies of the central nervous system, liver, muscle, and intestine. | nih.gov, researchgate.net |

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Perspectives and Future Directions in 8 Epidiosbulbin E Acetate Research

Elucidation of Comprehensive Mechanistic Pathways for Plasmid Curing

A primary focus of future research must be the detailed elucidation of the molecular mechanisms through which 8-epidiosbulbin E acetate (B1210297) achieves plasmid curing. Currently, research has demonstrated that EEA can effectively eliminate resistance plasmids (R-plasmids) from a variety of multidrug-resistant bacteria. nih.gov For instance, it has shown plasmid-curing activity against clinical isolates of Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa with efficiencies ranging from 12% to 48%. Current time information in Bangalore, IN.medchemexpress.com Furthermore, it has been effective against reference plasmids in Bacillus subtilis (pUB110), E. coli (RP4), P. aeruginosa (RIP64), and Salmonella typhi (R136) with curing efficiencies between 16% and 64%. Current time information in Bangalore, IN.medchemexpress.com

This demonstrated efficacy in reversing antibiotic resistance underscores the potential of EEA. Current time information in Bangalore, IN. However, the precise molecular interactions that lead to the elimination of these plasmids are not well understood. researchgate.net Future investigations should aim to answer critical questions such as:

Does EEA inhibit plasmid replication by targeting specific enzymes or DNA sequences?

Does it interfere with the plasmid partitioning system during bacterial cell division?

Does the compound or its metabolite directly bind to and induce conformational changes or damage to the plasmid DNA, marking it for degradation?

Advanced molecular biology and biochemical assays will be instrumental in unraveling these pathways.

Exploration of 8-Epidiosbulbin E Acetate as a Scaffold for Novel Antimicrobial Resistance Reversal Agents

The structure of this compound, a clerodane-type norditerpene, offers a valuable scaffold for chemical modification. Current time information in Bangalore, IN.nih.gov Its proven ability to reverse bacterial resistance to various antibiotics makes it an attractive starting point for the development of new antimicrobial resistance reversal agents. Current time information in Bangalore, IN.nih.gov The core structure could be systematically modified to enhance its plasmid-curing potency while simultaneously reducing or eliminating its inherent cytotoxicity.

A crucial aspect of this research will be to uncouple the structural features responsible for its desirable anti-resistance activity from those that cause hepatotoxicity. Studies have indicated that the furan (B31954) ring of EEA is metabolically activated by cytochrome P450 enzymes to an electrophilic intermediate, which is responsible for its liver toxicity. nih.govszabo-scandic.com Therefore, medicinal chemistry efforts could focus on synthesizing analogues with modifications to the furan moiety. For example, replacing the furan ring with other heterocycles could potentially retain the plasmid-curing activity while preventing the formation of toxic metabolites. These new derivatives would then need to be systematically evaluated for their efficacy and safety profiles.

Investigative Research into Broader Biological Targets and Pathways beyond Current Understanding

The current body of research on this compound is predominantly focused on its plasmid-curing effects and its hepatotoxicity. nih.govnih.gov However, it is plausible that this complex molecule interacts with a wider range of biological targets and pathways. Preliminary studies have shown that EEA does not exhibit cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and A431 (epidermal carcinoma), suggesting a degree of selectivity in its cytotoxic action. Current time information in Bangalore, IN.nih.gov

Future research should broaden the scope of investigation to identify other potential therapeutic applications. Integrated approaches combining metabolomics and transcriptomics have already begun to shed light on the global effects of EEA exposure in mice, revealing alterations in bile acid metabolism and taurine (B1682933) and hypotaurine (B1206854) metabolism. nih.gov Further studies could explore its potential antiviral, antifungal, or immunomodulatory properties. abmole.com Identifying new protein targets through techniques like chemical proteomics could open up entirely new avenues for drug development based on the EEA structure.

Development of Advanced Analytical Techniques for In Vivo Compound and Metabolite Monitoring

A deeper understanding of the in vivo behavior of this compound is critical for its potential translation into a therapeutic agent. The development of more sophisticated analytical methods is needed for real-time monitoring of the compound and its metabolites in biological systems. Current methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been effectively used to identify metabolites in in vitro and in vivo studies. tandfonline.com These studies have successfully identified pyrrole (B145914) and pyrrolinone derivatives as metabolites formed from the reactive cis-enedial intermediate of EEA. tandfonline.com

However, future advancements could focus on techniques that offer higher sensitivity and spatial resolution. For instance, the development of specific molecular probes or advanced imaging mass spectrometry techniques could allow for the visualization of EEA and its metabolites within tissues and even single cells. This would provide invaluable insights into its pharmacokinetic and pharmacodynamic properties, helping to pinpoint the exact sites of action and toxicity. Such detailed information is essential for designing strategies to maximize its therapeutic effects while minimizing adverse reactions.

Q & A

Q. What are the primary structural and functional characteristics of EEA that underpin its biological activity?

EEA is a furanoid diterpenoid lactone isolated from Dioscorea bulbifera L., characterized by a reactive unsaturated furan ring critical for its metabolic activation. Its structure enables interactions with bacterial plasmids and hepatic proteins, contributing to both antibacterial and hepatotoxic effects . Analytical methods like HPLC and NMR are used to confirm its structure and purity .

Q. How is EEA identified and quantified in plant extracts and biological samples?

EEA is isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., silica gel column chromatography). Quantification employs HPLC-DAD or UPLC-QTOF-MS/MS, validated against reference standards . Metabolomic studies further map its distribution in tissues .

Q. What experimental evidence supports EEA's plasmid-eliminating activity in multidrug-resistant bacteria?

EEA disrupts plasmid stability in Gram-positive and Gram-negative bacteria at sub-inhibitory concentrations (10–50 µg/mL), likely via intercalation or reactive metabolite formation. Plasmid curing assays (e.g., ethidium bromide displacement) and PCR-based plasmid profiling validate this activity .

Q. What in vivo models are used to study EEA-induced hepatotoxicity?

Mice administered EEA (50–100 mg/kg) exhibit dose- and time-dependent liver injury, marked by elevated serum ALT/AST levels, histopathological necrosis, and inflammatory infiltration. CYP3A4 inhibitors (e.g., ketoconazole) attenuate toxicity, confirming metabolic activation’s role .

Advanced Research Questions

Q. How does metabolic activation of EEA generate hepatotoxic intermediates?

CYP3A4 oxidizes EEA’s furan ring to cis-enedial (EDE), a reactive electrophile that forms adducts with lysine/cysteine residues in hepatic proteins (e.g., albumin, cytochrome c). These adducts disrupt protein function, triggering oxidative stress and apoptosis. In vitro microsomal assays and in vivo trapping studies with glutathione (GSH) confirm EDE’s role .

Q. What methodologies detect EEA-derived protein adducts in hepatotoxicity studies?

Polyclonal antibodies raised against EDE-modified keyhole limpet hemocyanin (KLH) enable immunochemical detection via ELISA and immunoblotting. Immunoprecipitation coupled with LC-MS/MS identifies adducted proteins (e.g., heat shock proteins, metabolic enzymes) in mouse liver homogenates .

Q. How can researchers reconcile EEA’s antibacterial benefits with its hepatotoxicity risks?

Dose-response studies differentiate therapeutic (plasmid elimination) and toxic thresholds. Structural analogs (e.g., tetrahydrofurano-EEA) lacking the reactive furan moiety retain antibacterial activity without hepatotoxicity, guiding safer derivative design .

Q. What combinatorial effects amplify EEA’s hepatotoxicity in complex herbal formulations?

EEA synergizes with diosbulbin B (DIOB) as hepatotoxic equivalent combinatorial markers (HECMs) in Dioscorea bulbifera extracts. Network pharmacology and transcriptomic analyses reveal overlapping pathways (e.g., oxidative stress, NF-κB signaling) that exacerbate liver injury .

Q. How do metabolomic-transcriptomic approaches elucidate EEA’s toxicity mechanisms?

Integrated metabolomics (UPLC-MS) and transcriptomics (RNA-seq) in EEA-treated mice identify dysregulated metabolites (e.g., arachidonic acid, glutathione) and genes (e.g., Cyp2e1, Nrf2), linking redox imbalance to mitochondrial dysfunction .

Q. What strategies validate the furan ring’s necessity in EEA toxicity?

Synthetic reduction of the furan ring to tetrahydrofurano-EEA abolishes hepatotoxicity in mice, confirming unsaturated furan’s role. Comparative CYP3A4 activity assays and molecular docking further validate structural determinants .

Data Contradictions and Resolution

Q. Why do some studies report EEA’s therapeutic potential despite its hepatotoxicity?

Discrepancies arise from concentration-dependent effects: low doses (≤10 mg/kg) show plasmid elimination, while higher doses (≥50 mg/kg) induce liver injury. Contextual factors (e.g., exposure duration, metabolic inhibitors) also modulate outcomes .

Q. How can conflicting data on EEA’s metabolic pathways be resolved?

Species-specific CYP450 expression (e.g., human vs. murine CYP3A4) alters EDE formation rates. In vitro human hepatocyte models and interspecies extrapolation studies improve translational relevance .

Methodological Recommendations

- Toxicity Screening : Use primary hepatocytes or 3D liver spheroids to model metabolic activation and adduct formation .

- Antibacterial Assays : Pair plasmid elimination studies with cytotoxicity assays (e.g., MTT) to establish therapeutic indices .

- Omics Integration : Combine proteomics and metabolomics to map EEA’s multi-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.